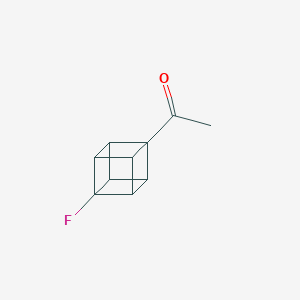

1-(4-Fluorocuban-1-yl)ethanone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

167496-70-0 |

|---|---|

Formule moléculaire |

C10H9FO |

Poids moléculaire |

164.18 g/mol |

Nom IUPAC |

1-(4-fluorocuban-1-yl)ethanone |

InChI |

InChI=1S/C10H9FO/c1-2(12)9-3-6-4(9)8-5(9)7(3)10(6,8)11/h3-8H,1H3 |

Clé InChI |

LNZNCPRIWMAETI-UHFFFAOYSA-N |

SMILES |

CC(=O)C12C3C4C1C5C2C3C45F |

SMILES canonique |

CC(=O)C12C3C4C1C5C2C3C45F |

Synonymes |

Ethanone, 1-(4-fluoropentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |

Origine du produit |

United States |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Fluorocubane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated cubanes, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular structure and the electronic environment of the nuclei.

The high symmetry of the cubane (B1203433) cage often leads to simplified ¹H and ¹³C NMR spectra. However, substitution breaks this symmetry, providing valuable information about the electronic effects of the substituents.

In the case of 1-(4-Fluorocuban-1-yl)ethanone , the cubane cage protons and carbons are chemically distinct due to the presence of two different substituents at the 1 and 4 positions. The acetyl group (CH₃CO) is an electron-withdrawing group, while fluorine is a highly electronegative atom. These substituents exert significant influence on the chemical shifts of the cubane cage protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the protons at the 2, 3, 5, 6, 7, and 8 positions of the cubane ring. The protons closer to the electron-withdrawing acetyl group would be deshielded and resonate at a lower field (higher ppm value), while those closer to the fluorine atom would also experience deshielding, though the effect might be different in magnitude.

The ¹³C NMR spectrum will similarly show distinct signals for each carbon of the cubane cage, as well as for the carbonyl and methyl carbons of the acetyl group. The carbons directly bonded to the fluorine (C-4) and the acetyl group (C-1) are expected to show the most significant shifts. The C-4 carbon will exhibit a large downfield shift due to the high electronegativity of fluorine and will also show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The C-1 carbon, attached to the carbonyl group, will also be significantly deshielded. The chemical shifts of the other cubane carbons will be influenced to a lesser extent, depending on their proximity to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | N/A | ~60-70 |

| C2,6,7-H | ~4.0-4.5 | ~45-55 |

| C3,5,8-H | ~4.0-4.5 | ~45-55 |

| C4-H | N/A | ~90-100 (d, ¹JCF ≈ 180-200 Hz) |

| C=O | N/A | ~200-210 |

| CH₃ | ~2.2-2.5 | ~25-30 |

Note: These are predicted values based on data for analogous 4-substituted fluorocubanes and acetyl-substituted cubanes. udel.edulibretexts.orgnih.govresearchgate.netsci-hub.sersc.org Actual experimental values may vary.

¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for substituent effects. colorado.edualfa-chemistry.com

For This compound , a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the electronic nature of the acetyl group at the 4-position. The acetyl group is electron-withdrawing, which would lead to a deshielding of the fluorine nucleus and a downfield shift compared to unsubstituted fluorocubane. Studies on 4-substituted fluorocubanes have shown a clear correlation between the substituent's electronic properties and the ¹⁹F chemical shift. udel.educolorado.edu

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound

| Compound | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |

| This compound | ~ -130 to -140 |

Note: This is a predicted value based on data for analogous 4-substituted fluorocubanes. udel.educolorado.edujhu.edu The actual experimental value may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the different protons on the cubane cage, helping to assign their relative positions.

HSQC: An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the direct assignment of the ¹³C signals for the protonated carbons of the cubane framework.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique would be crucial for assigning the quaternary carbons (C-1 and C-4) by observing their correlations with the cage protons. For instance, the protons at positions 2, 6, and 7 would show a correlation to C-1, and the protons at positions 3, 5, and 8 would show a correlation to C-4.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure in solution, single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. wikipedia.org

The cubane framework is highly strained, with C-C-C bond angles forced to be 90° instead of the ideal tetrahedral angle of 109.5°. This strain results in bent bonds, where the electron density is located outside the internuclear axis. wikipedia.org The introduction of substituents can further influence the geometry of the cubane cage. rsc.org

For This compound , the C-C bond lengths within the cubane cage are expected to be slightly longer than those in typical alkanes, a characteristic feature of the strained cubane system. The C-C bonds adjacent to the electronegative fluorine and the electron-withdrawing acetyl group may be slightly shorter or longer than the other C-C bonds in the cage due to electronic effects. The C-F and C-C(O) bond lengths will also provide valuable information about the electronic nature of the cubane cage.

Table 3: Typical Bond Lengths and Angles in Substituted Cubane Frameworks

| Bond/Angle | Typical Value | Reference |

| C-C (cubane cage) | 1.55 - 1.57 Å | wikipedia.orgrsc.org |

| C-F | ~1.35 - 1.40 Å | |

| C-C (exocyclic to carbonyl) | ~1.50 - 1.54 Å | |

| C=O | ~1.20 - 1.23 Å | |

| C-C-C (cubane cage) | ~90° | wikipedia.orgrsc.org |

| F-C-C | ~107 - 110° | |

| O=C-C (cubane) | ~118 - 122° |

Note: These are typical values observed in related substituted cubane structures. wikipedia.orgrsc.org The actual experimental values for this compound may differ slightly.

While the cubane cage itself is rigid, the acetyl substituent has rotational freedom around the C1-C(O) bond. The preferred conformation in the solid state will be determined by minimizing steric hindrance and optimizing intermolecular interactions.

In the crystal lattice, molecules of This compound are expected to pack in a way that maximizes intermolecular interactions. These interactions could include dipole-dipole interactions due to the polar C-F and C=O bonds, as well as weaker C-H···O and C-H···F hydrogen bonds. The analysis of these interactions is crucial for understanding the solid-state properties of the compound. The packing arrangement will be influenced by the shape of the molecule and the need to accommodate the substituents without significant steric clashes.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable tool for the detection and characterization of paramagnetic species, including organic free radicals. nih.govunibo.it This technique is particularly insightful for studying radical intermediates, providing information about the electronic structure and the distribution of the unpaired electron within the molecule. libretexts.org In the context of fluorocubane systems, ESR spectroscopy would be instrumental in characterizing radical species derived from compounds like this compound.

Detailed Research Findings:

While direct ESR spectroscopic data for the this compound radical is not available in the current literature, valuable insights can be drawn from studies on related substituted cubyl radicals. Research on 4-substituted cubyl radicals generated by the reaction of the corresponding cubanecarboxylic peroxyesters with tert-butoxyl radicals has shown that the hyperfine splitting constants are influenced by the nature of the substituent. scribd.com

For a hypothetical radical generated by the removal of a hydrogen atom from the cubane cage of this compound, the unpaired electron would reside in a σ-orbital with significant s-character, a characteristic feature of bridgehead radicals. The ESR spectrum would be expected to exhibit hyperfine coupling to the fluorine nucleus and the protons of the cubane cage and the acetyl group.

The radical anion of perfluorocubane (C₈F₈) has been studied using matrix-isolation ESR spectroscopy, revealing that the unpaired electron is predominantly located inside the cage. researchgate.netresearchgate.net This suggests that the high electronegativity of the fluorine atoms significantly influences the electronic properties of the cubane core.

Predicted ESR Spectral Data for the 4-(1-ethanone)-1-fluorocubyl Radical:

The ESR spectrum of a radical derived from this compound would be complex. The primary hyperfine splitting would arise from the interaction of the unpaired electron with the fluorine nucleus at the C4 position. Further splitting would be caused by the protons on the cubane cage and the methyl protons of the acetyl group. The magnitude of these coupling constants would provide detailed information about the spin distribution and the geometry of the radical.

| Parameter | Predicted Value/Pattern | Rationale/Comparison |

| g-factor | ~2.003 | Typical for organic σ-radicals. |

| Hyperfine Coupling (aF) | Large | Due to the direct attachment of the electronegative fluorine to the radical center. |

| Hyperfine Coupling (aH) | Multiple small splittings | Interaction with the remaining cubyl protons and the acetyl protons, with magnitudes decreasing with distance from the radical center. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of molecules. edinst.comgatewayanalytical.com These methods probe the vibrational modes of a molecule, providing a characteristic fingerprint that reveals the presence of specific functional groups and offers insights into the molecular structure and strain. spectroscopyonline.comup.ac.za For a molecule like this compound, IR and Raman spectroscopy would be crucial for confirming the presence of the key functional groups and characterizing the vibrations of the cubane core.

Detailed Research Findings:

The vibrational spectra of the parent cubane (C₈H₈) are well-characterized. Due to its high Oₕ symmetry, it exhibits a limited number of IR-active bands. The experimentally observed IR bands for solid cubane are at approximately 3000, 1231, and 851 cm⁻¹. libretexts.org The Raman spectrum shows more active modes. libretexts.org

Substitution on the cubane cage leads to a reduction in symmetry, resulting in more complex IR and Raman spectra with more observable bands. Studies on substituted cubanes, such as chlorinated cubane-1,4-dicarboxylic acids, show characteristic IR absorptions for the cubane skeleton alongside the vibrations of the substituent groups. nih.gov For instance, dimethyl cubane-1,4-dicarboxylate exhibits strong C=O stretching vibrations from the ester groups, in addition to the cubane cage modes. nih.gov

For this compound, one would expect to observe vibrational modes associated with the C-F bond, the acetyl group (C=O and C-CH₃), and the cubane framework. The highly strained nature of the cubane cage can influence the frequencies of these vibrations compared to less strained systems.

Predicted Vibrational Data for this compound:

The following tables outline the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Infrared (IR) Spectroscopy Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| C-H stretch (cubane) | 2900-3000 | Medium-Weak | Typical for C-H bonds on a saturated cage. libretexts.org |

| C=O stretch (acetyl) | 1700-1725 | Strong | Characteristic intense absorption for a ketone. |

| C-C stretch (cubane cage) | 1200-1250, 850-900 | Medium-Weak | Characteristic skeletal vibrations of the cubane core. libretexts.org |

| C-F stretch | 1000-1100 | Strong | Typically a strong band in the fingerprint region. |

| CH₃ bend (acetyl) | 1350-1370 | Medium | Characteristic bending vibration of a methyl group. |

Raman Spectroscopy Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| C-H stretch (cubane) | 2900-3000 | Strong | Often more intense in Raman than in IR for hydrocarbons. |

| C=O stretch (acetyl) | 1700-1725 | Weak-Medium | The C=O stretch is typically less intense in Raman than in IR. |

| C-C stretch (cubane cage) | Multiple bands below 1200 | Strong-Medium | The symmetric vibrations of the cubane cage are expected to be strong in the Raman spectrum. libretexts.org |

| C-F stretch | 1000-1100 | Medium | The C-F stretch is also Raman active. |

These predicted data provide a basis for the spectroscopic identification and structural verification of this compound and other similar fluorocubane derivatives. The combination of ESR for radical studies and vibrational spectroscopy for functional group analysis offers a powerful approach to understanding the complex chemistry of these strained cage compounds.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorocuban-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation , where a fluorinated cubane derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, cubane’s high steric strain may necessitate modified conditions, such as low temperatures (0–5°C) to prevent decomposition . Alternative methods include nucleophilic substitution on pre-acylated cubanes under basic conditions (K₂CO₃, DMF, 80°C), though yields may vary due to cubane’s rigidity .

| Method | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, 0–5°C | 40–60% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 25–35% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 ppm for cubane-F) .

- X-ray Crystallography : Resolves cubane geometry; SHELX software is recommended for refinement due to its robustness in handling strained systems .

- IR Spectroscopy : Acetyl C=O stretch observed at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does the cubane framework affect the compound’s reactivity in nucleophilic acyl substitution?

The rigid cubane structure imposes severe steric hindrance , slowing SN2 mechanisms. Kinetic studies show reaction rates 10-fold lower than planar analogs (e.g., 4'-fluoroacetophenone). Use bulky nucleophiles (e.g., tert-butoxide) to leverage steric effects, and monitor progress via ¹H NMR to optimize conditions .

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of fluorinated cubane derivatives?

Discrepancies often arise from purification methods. Standardize measurements using vacuum sublimation (T < 100°C, P < 0.1 mmHg) and validate purity via GC-MS (>99%). For example, cubane derivatives may exhibit higher boiling points than linear analogs due to increased molecular symmetry .

Q. How can computational models predict the electronic effects of fluorocubane substituents on ethanone reactivity?

DFT calculations (B3LYP/6-311G**) reveal decreased electron density at the carbonyl group due to cubane’s inductive effects. Compare HOMO-LUMO gaps with non-cubane analogs (e.g., 4'-fluoroacetophenone) to predict nucleophilic attack sites. For instance, the cubane’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .

| Property | This compound | 4'-Fluoroacetophenone |

|---|---|---|

| C=O Bond Length (Å) | 1.22 (DFT) | 1.21 (Experimental) |

| HOMO-LUMO Gap (eV) | 6.8 | 7.2 |

Q. What strategies address challenges in crystallizing this compound?

Cubane’s symmetry often leads to twinned crystals . Use slow evaporation from dichloromethane/hexane (1:3) at 4°C. For refinement, employ SHELXL with TWIN/BASF commands to model twinning, ensuring R-factor < 0.05 .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.